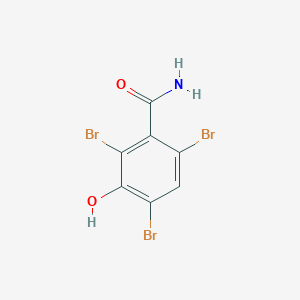![molecular formula C22H27ClN2O3 B262551 N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. The inhibition of HDACs by CI-994 results in increased acetylation of histones, which leads to chromatin relaxation and increased gene expression. CI-994 has been studied extensively for its potential as an anti-cancer agent, as well as for its effects on other diseases.
作用机制
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide inhibits HDACs by binding to the active site of the enzyme. This binding results in increased acetylation of histones, leading to chromatin relaxation and increased gene expression. The increased expression of certain genes can lead to cell cycle arrest and apoptosis in cancer cells. In addition to its effects on histones, this compound has also been shown to inhibit the activity of other proteins involved in cell signaling and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on histone acetylation, this compound has been shown to inhibit the activity of certain kinases and transcription factors, which play important roles in cell signaling and gene expression. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. In animal models, this compound has been shown to have anti-inflammatory effects and to improve cognitive function.
实验室实验的优点和局限性
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has several advantages as a research tool. It is a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying the effects of HDAC inhibition in vivo. It has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, this compound has limitations as well. It is not a highly selective inhibitor of HDACs, and can also inhibit the activity of other proteins involved in cell signaling. This can make it difficult to interpret the results of experiments using this compound.
未来方向
There are several future directions for research on N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide. One area of interest is the development of more selective HDAC inhibitors that have fewer off-target effects. Another area of interest is the combination of this compound with other anti-cancer agents, such as chemotherapy drugs or other targeted therapies. Additionally, the effects of this compound on other diseases, such as Alzheimer's disease and sickle cell anemia, warrant further investigation. Finally, the mechanisms of action of this compound on other proteins involved in cell signaling and DNA repair are not well understood, and further research in this area could lead to new insights into the role of these proteins in cancer and other diseases.
合成方法
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with isopropyl-5-methylphenol to form the corresponding ester. The ester is then reacted with butanoyl chloride to form the amide, which is subsequently reduced to the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学研究应用
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including those derived from breast, lung, prostate, and colon cancers. This compound has also been shown to inhibit tumor growth in animal models of cancer. In addition to its anti-cancer effects, this compound has been studied for its potential in treating other diseases, including HIV, Alzheimer's disease, and sickle cell anemia.
属性
分子式 |
C22H27ClN2O3 |
|---|---|
分子量 |
402.9 g/mol |
IUPAC 名称 |
N-[4-chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C22H27ClN2O3/c1-5-6-21(26)24-16-8-10-18(23)19(12-16)25-22(27)13-28-20-11-15(4)7-9-17(20)14(2)3/h7-12,14H,5-6,13H2,1-4H3,(H,24,26)(H,25,27) |
InChI 键 |
MTIQRQJIFAJMQN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
规范 SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)


![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)